molecular formula C20H18Cl4O3 B2915986 Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate CAS No. 478033-77-1

Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate

Cat. No.: B2915986
CAS No.: 478033-77-1
M. Wt: 448.16
InChI Key: FVURURJQOKKSNL-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate is a synthetic organic compound with a complex structure It is characterized by the presence of two 2,4-dichlorophenyl groups attached to a central butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,4-dichlorophenyl)acetate: Similar structure but lacks the additional phenyl group.

    Bis(2,4-dichlorophenyl) chlorophosphate: Contains similar phenyl groups but different functional groups.

Uniqueness

Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate is unique due to its specific arrangement of dichlorophenyl groups and the central butanoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl4O3/c1-3-27-19(26)20(12(2)25,10-13-4-6-15(21)8-17(13)23)11-14-5-7-16(22)9-18(14)24/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVURURJQOKKSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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